molecular formula C10H12N2S B8368584 5-(Pyridin-2-ylthio)valeronitrile

5-(Pyridin-2-ylthio)valeronitrile

Cat. No. B8368584
M. Wt: 192.28 g/mol
InChI Key: UCTRMDIAXYRCPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Pyridin-2-ylthio)valeronitrile is a useful research compound. Its molecular formula is C10H12N2S and its molecular weight is 192.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(Pyridin-2-ylthio)valeronitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Pyridin-2-ylthio)valeronitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-(Pyridin-2-ylthio)valeronitrile

Molecular Formula

C10H12N2S

Molecular Weight

192.28 g/mol

IUPAC Name

5-pyridin-2-ylsulfanylpentanenitrile

InChI

InChI=1S/C10H12N2S/c11-7-3-1-5-9-13-10-6-2-4-8-12-10/h2,4,6,8H,1,3,5,9H2

InChI Key

UCTRMDIAXYRCPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)SCCCCC#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

10 g of 2-mercaptopyridine and 20 g of 6-bromo-valeronitrile are added successively to a solution of 2.26 g of sodium in 200 ml of methanol. After heating under reflux for 3 hours, the mixture is concentrated in vacuo. The residue is taken up with 200 ml of ether. The solution is washed with water and then dried and concentrated; this gives 15 g of the expected nitrile, which is characterized by an Rf of 0.39 in thin layer chromatography on silica (silica gel 60 F 54: Merck) with isopropyl ether as the eluent.
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
6-bromo-valeronitrile
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
2.26 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.